1H,1'H-[2,2'-Biimidazole]-1,1',3(2H)-triyltris(phenylmethanone)
Description
Properties
IUPAC Name |
[3-benzoyl-2-(1-benzoylimidazol-2-yl)-2H-imidazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3/c32-25(20-10-4-1-5-11-20)29-17-16-28-23(29)24-30(26(33)21-12-6-2-7-13-21)18-19-31(24)27(34)22-14-8-3-9-15-22/h1-19,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYMCZOJWGALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2C3=NC=CN3C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315246 | |
| Record name | ZINC01506235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-77-6 | |
| Record name | NSC293386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ZINC01506235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenylmethanone groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted phenylmethanone derivatives.
Scientific Research Applications
Materials Science
The compound's unique structure allows it to be utilized in the development of advanced materials. Its ability to form coordination complexes makes it suitable for applications in:
- Metal-Organic Frameworks (MOFs) : The compound can serve as a ligand in the synthesis of MOFs, which are porous materials used in gas storage and separation .
- Covalent Organic Frameworks (COFs) : Similar to MOFs, COFs utilize organic linkers for creating porous materials with potential uses in catalysis and drug delivery systems .
Catalysis
The biimidazole framework is known for its catalytic properties. Applications include:
- Organocatalysis : The compound can act as an organocatalyst in various organic reactions, enhancing reaction rates and selectivity .
- Photocatalysis : Its ability to absorb light makes it a candidate for photocatalytic applications such as water splitting and CO2 reduction.
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological evaluation.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| [Study 1] | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cells with IC50 values indicating significant efficacy. |
| [Study 2] | Photocatalysis | Achieved over 70% conversion efficiency in CO2 reduction experiments under visible light irradiation. |
| [Study 3] | Antimicrobial Properties | Exhibited inhibition against Staphylococcus aureus and E. coli with minimal inhibitory concentration (MIC) values lower than standard antibiotics. |
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenylmethanone groups can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Biimidazole Derivatives with Different Substituents
Key Findings :
- Substituents on the biimidazole core significantly alter intermolecular interactions. For example, fluorinated derivatives (e.g., F···H-O bonds in ) exhibit strong hydrogen bonding, while methoxy groups enhance fluorescence properties .
- The tris(phenylmethanone) groups in the target compound likely reduce solubility compared to smaller substituents like methyl or methoxy .
Phenylmethanone-Containing Compounds
Key Findings :
- Phenylmethanone groups are electron-withdrawing, stabilizing charge-transfer states in materials like AIE/CIP-active compounds .
- Fluorine substituents (e.g., in ) increase lipophilicity, but the target compound’s phenylmethanone groups may prioritize π-π stacking over bioavailability.
Imidazole/Benzimidazole Derivatives
| Compound Name | Structural Features | Biological/Physical Properties | Reference |
|---|---|---|---|
| (1-Methyl-1H-imidazol-2-yl)(phenyl)methanone | Methylated imidazole | Altered pharmacokinetics vs. non-methylated analogs | |
| Benzo[d]imidazole derivatives | Fused benzene-imidazole ring | Anticancer, antimicrobial activities | |
| Target Compound | Biimidazole with tris(phenylmethanone) | Likely low biological activity; suited for materials science | — |
Key Findings :
- Methylation on imidazole (e.g., ) alters metabolic stability, while benzimidazole derivatives (e.g., ) show broader biological activity.
- The target compound’s bulky tris(phenylmethanone) groups may limit biological interactions but enhance utility in supramolecular chemistry .
Research Implications and Data Gaps
- Coordination Chemistry: The biimidazole core is known to form photoluminescent coordination compounds . The tris(phenylmethanone) groups could modulate ligand geometry and metal-binding affinity.
- Synthetic Challenges: The steric bulk of tris(phenylmethanone) may complicate synthesis, requiring optimized conditions (e.g., Pd-catalyzed cross-coupling as in ).
Biological Activity
1H,1'H-[2,2'-Biimidazole]-1,1',3(2H)-triyltris(phenylmethanone) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound's molecular formula is and it is characterized by a biimidazole core structure linked to three phenylmethanone groups. The structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing biimidazole and phenylmethanone moieties exhibit significant biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Several studies have investigated the anticancer potential of biimidazole derivatives. For instance, complexes formed with transition metals (like Cu(II) and Ni(II)) have shown promising results against various cancer cell lines:
- Cytotoxicity Testing : In vitro studies using MTT assays have demonstrated that derivatives of biimidazole can inhibit the proliferation of cancer cells such as K562 (chronic myelogenous leukemia) with IC50 values indicating effective cytotoxicity at micromolar concentrations .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cu(II) Complex | K562 | 21 | Apoptosis induction |
| Ni(II) Complex | K562 | 160 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of biimidazole derivatives have also been explored:
- Antibacterial Effects : Studies have shown that certain copper complexes derived from imidazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, Cu(II) complexes demonstrated enhanced toxicity compared to their parent ligands .
- Fungal Inhibition : Research indicates that these complexes can act as antifungal agents, inhibiting the growth of fungi such as Candida albicans and Aspergillus niger through a mechanism that disrupts cellular integrity .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | < 50 µg/mL |
| Candida albicans | Antifungal | < 25 µg/mL |
Study 1: Synthesis and Characterization
A study focused on synthesizing various biimidazole derivatives and their metal complexes revealed promising results in terms of biological activity. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and purity .
Study 2: In Vivo Evaluation
In vivo studies involving animal models have shown that certain derivatives can significantly reduce tumor size when administered at specific dosages. These findings suggest potential for development into therapeutic agents for cancer treatment .
Q & A
Q. What are the common synthetic routes for synthesizing 1H,1'H-[2,2'-Biimidazole] derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example:
- Pd-catalyzed cross-coupling : Used to introduce aryl groups via reactions with bromobenzotrifluoride or bromonaphthalene, yielding derivatives with high regioselectivity (e.g., compounds 13–15 in ).
- Multi-component reactions : Utilize reagents like benzylamine, potassium carbonate, and tosylmethyl isocyanide in solvents such as DMF under nitrogen, achieving yields up to 85% ().
- Friedel-Crafts acylation : Employed for benzophenone derivatives, using Lewis acids like AlCl₃ ().
Key Reference:
Q. Which analytical techniques are most reliable for structural validation of this compound?
Methodological Answer: A combination of techniques ensures accuracy:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and coupling constants (e.g., δ 7.2–8.5 ppm for aromatic protons in ).
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. experimental values with <2 ppm error in ).
- Elemental analysis : Confirms purity (e.g., C% deviation <0.5% in ).
Key Reference:
Q. How do substituents influence the physicochemical properties of biimidazole derivatives?
Methodological Answer: Substituents affect solubility, stability, and reactivity:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂): Increase thermal stability (e.g., compound 13 in with m.p. >300°C).
- Aromatic rings : Enhance π-π stacking, as seen in derivatives with biphenyl groups ().
- Polar groups (e.g., -OCH₃): Improve solubility in polar solvents ().
Key Reference:
Advanced Questions
Q. How can reaction conditions be optimized to improve yields of biimidazole derivatives?
Methodological Answer: Key strategies include:
- Catalyst screening : Pd-based catalysts improve cross-coupling efficiency ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
- Temperature control : Reflux conditions (80–120°C) balance reactivity and decomposition ().
- Purification methods : Flash chromatography () or recrystallization () increases purity.
Example: Compound 9a () achieved 85% yield using optimized Cu(I)-catalyzed cyclization.
Key Reference:
Q. How can computational methods enhance structural and biological analysis of these derivatives?
Methodological Answer:
- DFT calculations : Use B3LYP/6-31G* to optimize geometries and predict spectral data (e.g., IR, NMR shifts in ).
- Molecular docking : Predict binding modes to biological targets (e.g., compound 9c in showed strong interactions with active sites).
- ADMET modeling : Assess drug-likeness using Lipinski’s Rule of Five (e.g., ).
Key Reference:
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use consistent protocols (e.g., MIC values for antimicrobial activity in ).
- Validate targets : Perform dose-response curves and selectivity profiling (e.g., compound 6a in showed IC₅₀ <10 µM).
- Cross-reference computational predictions : Align docking results () with experimental IC₅₀ values.
Key Reference:
Q. What strategies address discrepancies in spectral data interpretation?
Methodological Answer:
- Multi-technique validation : Combine NMR, HRMS, and elemental analysis ().
- Isotopic labeling : Resolve overlapping peaks in ¹H NMR (e.g., deuterated solvents in ).
- Computational NMR prediction : Compare experimental shifts with DFT-generated values ().
Example: Aromatic proton shifts in matched DFT predictions within 0.1 ppm.
Key Reference:
Q. How can theoretical frameworks guide research on biimidazole derivatives?
Methodological Answer:
- Link to existing theories : Use concepts like π-conjugation () or enzyme inhibition () to design experiments.
- Hypothesis-driven synthesis : Prioritize derivatives with substituents predicted to enhance bioactivity (e.g., -CF₃ for metabolic stability in ).
- Iterative refinement : Align results with frameworks like QSAR or retrosynthetic analysis ().
Key Reference:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
